(2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
(2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo-triazine core, which is known for its diverse biological activities.
Properties
Molecular Formula |
C24H21N3O5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H21N3O5S/c1-30-18-9-5-4-7-16(18)8-6-10-21-23(29)27-24(33-21)25-22(28)17(26-27)13-15-11-12-19(31-2)20(14-15)32-3/h4-12,14H,13H2,1-3H3/b8-6+,21-10- |
InChI Key |
IRDXFRJYWXBSEC-XNRSFFRDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the benzyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and inflammation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with a benzophenone core, used in the synthesis of high-performance polymers.
Bis(4-fluorophenyl)methanone: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
What sets (2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione apart is its unique thiazolo-triazine core, which imparts specific biological activities not found in other similar compounds. This makes it a valuable target for further research and development.
Biological Activity
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione represents a novel class of thiazolo-triazine derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a thiazolo-triazine core substituted with various aromatic groups, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies have shown that derivatives of thiazolo-triazines can effectively reduce the viability of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. In particular:
- Antibacterial Effects : Research indicates that thiazolo-triazine derivatives possess broad-spectrum antibacterial activity. For example, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects:
- Mechanism : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for managing chronic inflammatory diseases .
Case Studies
Several case studies have explored the biological activities of related thiazolo-triazine compounds:
- Case Study on Anticancer Efficacy :
- A study evaluated a series of thiazolo-triazines for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the substituents significantly influenced the anticancer potency.
- Case Study on Antibacterial Activity :
- Another investigation focused on the antibacterial efficacy against resistant strains of bacteria. The modified thiazolo-triazines showed promising results in overcoming resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
